molecular formula C10H12N2O3S B13773889 Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate

Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate

Cat. No.: B13773889
M. Wt: 240.28 g/mol
InChI Key: UVPXVKIMZNQUAD-UHFFFAOYSA-N
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Description

Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring fused to an imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate compound, which is then subjected to cyclization in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative .

Scientific Research Applications

Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-thiophenoimidazole-2-methoxymethyl-3-carboxylate is unique due to its specific combination of a thiophene ring and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

ethyl 6-(methoxymethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate

InChI

InChI=1S/C10H12N2O3S/c1-3-15-9(13)8-7(6-14-2)11-10-12(8)4-5-16-10/h4-5H,3,6H2,1-2H3

InChI Key

UVPXVKIMZNQUAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CS2)COC

Origin of Product

United States

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